N-(3-Phenylpropyl)prop-2-yn-1-amine
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Overview
Description
N-(3-Phenylpropyl)prop-2-yn-1-amine is a member of the propargylamine family, which is known for its versatile applications in various fields such as pharmaceuticals, organic synthesis, and material science. This compound features a phenylpropyl group attached to a prop-2-yn-1-amine moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropyl)prop-2-yn-1-amine can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper or ruthenium complexes can be employed to accelerate the reaction, and solvent-free conditions may be utilized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylpropyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(3-Phenylpropyl)prop-2-yn-1-amine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Phenylpropyl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.
Anticancer Activity: It enhances the inhibition of lysine-specific demethylase-1, leading to induced senescence and growth inhibition of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rasagiline: Another propargylamine derivative used as a monoamine oxidase inhibitor for Parkinson’s disease treatment.
Selegiline: Similar to rasagiline, it is used for its neuroprotective and antidepressant effects.
Uniqueness
Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of biologically active molecules set it apart from other similar compounds .
Properties
CAS No. |
56862-31-8 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C12H15N/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h1,3-5,7-8,13H,6,9-11H2 |
InChI Key |
NLBZJJBFSOXACI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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